![molecular formula C14H11F2NO4S B4979909 N-(1,3-benzodioxol-5-ylmethyl)-3,4-difluorobenzenesulfonamide](/img/structure/B4979909.png)
N-(1,3-benzodioxol-5-ylmethyl)-3,4-difluorobenzenesulfonamide
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Overview
Description
The compound “N-(1,3-benzodioxol-5-ylmethyl)-3,4-difluorobenzenesulfonamide” is a sulfonamide derivative with a benzodioxole group. Sulfonamides are a group of compounds known for their antibacterial properties . The benzodioxole group is a common moiety in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzodioxole ring, a difluorobenzene ring, and a sulfonamide group linking these two moieties . The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the sulfonamide group and the fluorine atoms on the benzene ring. These functional groups could potentially undergo a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Analogue of Capsaicin
The compound is an analogue of capsaicin . It differs from capsaicin by having a 1,3-benzodioxole ring rather than a 2-methoxyphenol moiety, and having a benzenesulfonamide group instead of an aliphatic amide chain . This suggests potential applications in the same areas as capsaicin, such as pain management and metabolic regulation.
Structural Analysis
The compound has been studied for its structural properties . The five-membered ring is in an envelope conformation with the methylene C atom lying 0.221 (6) A˚ out of the plane formed by the other four atoms . This structural information can be useful in drug design and synthesis.
Potential Applications in Psychotherapy
The compound belongs to the 1,3-benzodioxole class . Compounds from this class have been identified as potential alternatives to MDMA, a drug with potential applications in psychotherapy . This suggests that the compound could potentially be used in psychotherapy, particularly for the treatment of post-traumatic stress disorder.
Anticancer Activity
A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties, which are structurally similar to the compound, have shown activity against various cancer cell lines . This suggests that the compound could potentially have anticancer applications.
Fast Proton-Induced Fission
The compound has been investigated for fast proton-induced fission of 238U from the threshold up to 40 MeV . This suggests potential applications in nuclear physics and energy production.
Open Science Research
The compound, being part of the open science research, could potentially contribute to the development of new research methodologies . Open science emphasizes efforts to make the scientific research process more inclusive, engaging both inside and outside actors in the research process .
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO4S/c15-11-3-2-10(6-12(11)16)22(18,19)17-7-9-1-4-13-14(5-9)21-8-20-13/h1-6,17H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVHESULZITNEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327125 |
Source
|
Record name | N-(1,3-benzodioxol-5-ylmethyl)-3,4-difluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200052 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
722473-55-4 |
Source
|
Record name | N-(1,3-benzodioxol-5-ylmethyl)-3,4-difluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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